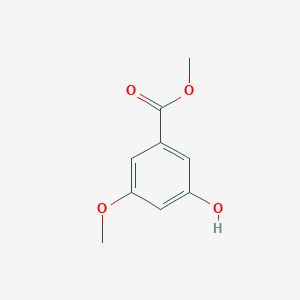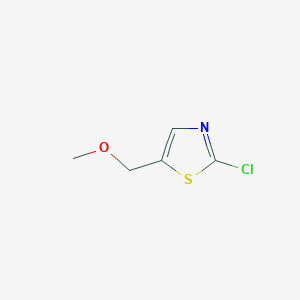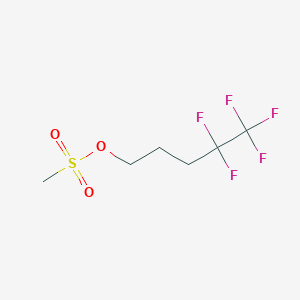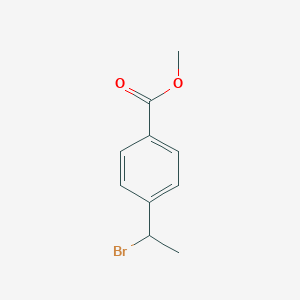
Methyl 4-(1-bromoethyl)benzoate
Descripción general
Descripción
“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .
Synthesis Analysis
“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .Chemical Reactions Analysis
“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .Physical And Chemical Properties Analysis
“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Anti-HIV Agents
Methyl 4-(1-bromoethyl)benzoate: is utilized in the synthesis of compounds with potential anti-HIV properties. Its reactivity allows for the creation of complex molecules that can interfere with the virus’s ability to replicate within host cells .
Aldose Reductase Inhibitors
This compound serves as a catalyst in the rearrangement of benzylthiothiazoline derivatives, which are precursors to aldose reductase inhibitors. These inhibitors are significant in the treatment of complications related to diabetes, such as diabetic neuropathy .
Organic Synthesis Building Block
As an ester, Methyl 4-(1-bromoethyl)benzoate is a valuable building block in organic synthesis. It’s used to introduce the benzoate group into larger organic frameworks, which is a crucial step in synthesizing a variety of organic compounds .
Preparation of Berberine Derivatives
In medicinal chemistry, it’s employed in the preparation of 9-O-(4-carboxybenzyl)berberine (CBB) , a derivative of berberine. Berberine derivatives are studied for their diverse pharmacological effects, including antimicrobial and anti-inflammatory activities .
Material Science Research
The compound’s molecular structure and reactivity make it suitable for creating polymers and other materials with specific properties. Researchers in material science may use it to develop new materials with desired thermal and mechanical characteristics .
Chemical Synthesis
Methyl 4-(1-bromoethyl)benzoate: is an intermediate in chemical synthesis processes. It’s particularly useful in reactions where a protected bromomethyl group is required to further react with other organic substrates .
Chromatography Applications
Due to its distinct chemical properties, this compound can be used as a standard or reference material in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Analytical Chemistry
In analytical chemistry, it’s used for method development and validation. Its well-defined structure and properties make it an excellent candidate for testing the accuracy and precision of analytical methods .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-bromoethyl)benzoate | |
CAS RN |
16281-97-3 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

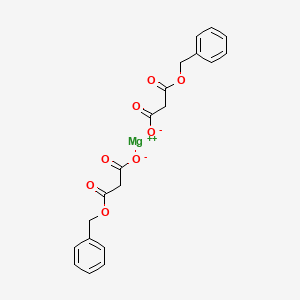

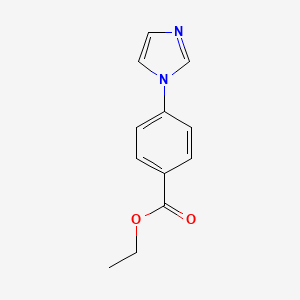
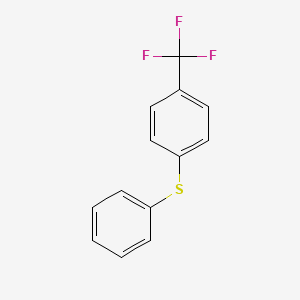
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590046.png)

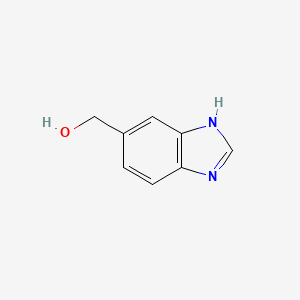


![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
